3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a compound that features a trifluoromethyl group, a pyrazole ring, and a benzonitrile moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
One common method is the reaction of aryl iodides with trifluoromethyl copper reagents . Another approach involves the use of Ruppert’s reagent for the trifluoromethylation of aldehydes and esters . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Mechanism of Action
The mechanism of action of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile can be compared with other compounds containing trifluoromethyl groups, such as:
Efavirenz: An HIV reverse transcriptase inhibitor.
Fluoxetine: An antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug.
What sets this compound apart is its unique combination of the trifluoromethyl group, pyrazole ring, and benzonitrile moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3/c1-8-5-11(12(13,14)15)17-18(8)10-4-2-3-9(6-10)7-16/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSYRHGIZXTOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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